molecular formula C2HClN4 B6614553 3-chloro-1,2,4,5-tetrazine CAS No. 1185108-36-4

3-chloro-1,2,4,5-tetrazine

Cat. No.: B6614553
CAS No.: 1185108-36-4
M. Wt: 116.51 g/mol
InChI Key: DQRNQYQPSDRFFX-UHFFFAOYSA-N
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Description

3-chloro-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique structure, which includes four nitrogen atoms in a six-membered ring. The presence of a chlorine atom at the third position of the ring makes this compound a valuable compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-chloro-1,2,4,5-tetrazine typically involves the reaction of alkyl(aryl)nitriles with dichloromethane under mild conditions. This method can yield mono-substituted 1,2,4,5-tetrazines with up to 75% efficiency . Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-chloro-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include dichloromethane, alkyl(aryl)nitriles, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-chloro-1,2,4,5-tetrazine involves its ability to participate in cycloaddition reactions. The compound acts as a diene in inverse electron demand Diels–Alder reactions, forming stable adducts with dienophiles. This reactivity is attributed to the electronic properties of the tetrazine ring and the presence of the chlorine atom, which influences the compound’s reactivity and selectivity .

Comparison with Similar Compounds

3-chloro-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as 3,6-dichloro-1,2,4,5-tetrazine and 3-amino-1,2,4,5-tetrazine . While these compounds share a similar core structure, their reactivity and applications differ due to the nature and position of the substituents. For example, 3,6-dichloro-1,2,4,5-tetrazine is used in peptide stapling as a photochemical trigger , whereas 3-amino-1,2,4,5-tetrazine is employed in different bioorthogonal applications .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers

Properties

IUPAC Name

3-chloro-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN4/c3-2-6-4-1-5-7-2/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRNQYQPSDRFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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